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Compound of Interest

Compound Name: NY0116

Cat. No.: B537881

Disclaimer: The identifier "NY0116" does not correspond to a publicly disclosed therapeutic
agent. Based on overlapping clinical trial identifiers, this document assumes "NY0116" is an
internal or alternative designation for amivantamab (JNJ-61186372), a bispecific antibody
targeting EGFR and MET. The following information is based on publicly available data for
amivantamab.

This guide is intended for researchers, scientists, and drug development professionals,
providing a comprehensive overview of the target engagement studies for amivantamab.

Core Concepts of Amivantamab Target Engagement

Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that simultaneously
targets the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition
factor (MET). Its mechanism of action is multifaceted, designed to overcome resistance to
traditional tyrosine kinase inhibitors (TKIs) and engage the immune system to elicit anti-tumor
responses.[1] The core principles of its target engagement strategy are:

» Dual Receptor Binding: Amivantamab binds to the extracellular domains of both EGFR and
MET, preventing ligand binding and subsequent receptor dimerization and activation.[2]

» Receptor Degradation: Upon binding, amivantamab induces the internalization and
degradation of both EGFR and MET, leading to a reduction in the total receptor levels on the
cell surface.[3]
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» Immune-Mediated Cytotoxicity: The low-fucose Fc region of amivantamab enhances its
binding to Fcy receptors on immune cells, primarily natural killer (NK) cells, leading to potent
antibody-dependent cellular cytotoxicity (ADCC).[1] It also engages macrophages to induce
trogocytosis, a process where the macrophage physically extracts the antibody-receptor
complex from the tumor cell.[4]

Quantitative Data from Preclinical and Clinical
Studies

The efficacy of amivantamab's target engagement has been quantified in numerous studies,
from preclinical models to large-scale clinical trials.
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Clinical Efficacy in EGFR Exon 20 Insertion NSCLC
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Parameter Value 95% Confidence Interval

Objective Response Rate

40% 29% to 51%
(ORR)
Complete Response 4%
Clinical Benefit Rate 74% 63% to 83%
Median Duration of Response
11.1 months 6.9 months to Not Reached
(DoR)
Median Progression-Free
) 8.3 months 6.5 to 10.9 months
Survival (PFS)
Median Overall Survival (OS) 22.8 months 14.6 months to Not Reached

Data from the efficacy population (n=81) of patients with EGFR Exon 20 insertion-mutated
NSCLC who progressed on platinum-based chemotherapy.

Clinical Efficacy in First-Line EGFR-Mutant NSCLC
(MARIPOSA Study - NCT04487080)

Median Progression-Free Hazard Ratio (HR) vs.
Treatment Arm . ] o

Survival (PFS) Osimertinib
Amivantamab + Lazertinib 23.7 months 0.70 (p < 0.001)
Osimertinib 16.6 months

Data for treatment-naive patients with EGFR Exon 19 deletion or L858R mutations.

Clinical Efficacy Post-Osimertinib Failure (MARIPOSA-2
Study - NCT04988295)
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Median Progression-Free Hazard Ratio (HR) vs.
Treatment Arm .

Survival (PFS) Chemotherapy
Amivantamab + Lazertinib +

8.3 months 0.44 (p < 0.001)
Chemotherapy
Amivantamab + Chemotherapy 6.3 months 0.48 (p < 0.001)
Chemotherapy Alone 4.2 months

Data for patients with EGFR-mutated NSCLC who progressed on osimertinib.

Experimental Protocols

Detailed experimental protocols for target engagement studies are often proprietary. However,
based on published literature, the following represents a likely methodology for key assays.

Protocol 1: In Vitro Cellular Proliferation Assay

Objective: To determine the effect of amivantamab on the proliferation of cancer cell lines with
specific EGFR or MET alterations.

Materials:

Target cancer cell lines (e.g., Ba/F3 engineered to express EGFR Exon 20 insertions)

Complete cell culture medium

Amivantamab, control IgG1 antibody

Cell proliferation reagent (e.g., CellTiter-Glo®)

96-well clear-bottom plates

Luminometer

Procedure:
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Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere
overnight.

Prepare serial dilutions of amivantamab and control IgG1 in complete medium.

Remove the overnight medium from the cells and add 100 pL of the antibody dilutions to the
respective wells.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Allow the plate to equilibrate to room temperature for 30 minutes.

Add 100 pL of CellTiter-Glo® reagent to each well.

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence
signal against the logarithm of the antibody concentration.

Protocol 2: Antibody-Dependent Cellular Cytotoxicity
(ADCC) Assay

Objective: To quantify the ability of amivantamab to induce NK cell-mediated lysis of target

tumor cells.

Materials:

Target tumor cells (e.g., H1975)

Effector cells (primary human NK cells)

Amivantamab, control IgG1 antibody

Calcein AM (for target cell labeling)
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e RPMI 1640 medium with 10% FBS

e 96-well V-bottom plates

e Fluorescence plate reader

Procedure:

Label target cells with Calcein AM according to the manufacturer's protocol.

e Wash and resuspend labeled target cells at 1 x 10”5 cells/mL in RPMI medium.

o Plate 100 pL of target cells into each well of a 96-well V-bottom plate.

o Prepare serial dilutions of amivantamab and control IgG1 in RPMI medium.

e Add 50 pL of antibody dilutions to the wells containing target cells.

 Isolate and prepare NK cells, adjusting the concentration to achieve a desired Effector: Target
(E:T) ratio (e.g., 10:1).

e Add 50 pL of NK cells to the appropriate wells.

o For control wells, add medium instead of NK cells (spontaneous release) or a lysis buffer
(maximum release).

o Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

o Centrifuge the plate again and transfer 100 pL of the supernatant to a new 96-well flat-
bottom plate.

o Measure the fluorescence of the released Calcein AM (Excitation: 485 nm, Emission: 520
nm).

o Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *
(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)
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Visualizations
Amivantamab Mechanism of Action
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Caption: Amivantamab's multi-faceted mechanism of action.

General Experimental Workflow for Preclinical
Evaluation
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Caption: A generalized workflow for the preclinical evaluation of amivantamab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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